
1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and chemical inertness. This compound is used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane typically involves the reaction of hexafluoropropylene oxide with trifluoroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols and acids.
Reduction: Reduction reactions yield fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include fluorinated alcohols, acids, and hydrocarbons, which are valuable intermediates in various chemical processes.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane finds applications in several scientific fields:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize specific conformations.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty polymers and as a heat transfer fluid in high-temperature applications.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to form strong interactions with biological molecules, influencing their structure and function. This compound can modulate enzyme activity and protein folding pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether: Another fluorinated ether with distinct chemical properties.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane stands out due to its unique combination of fluorinated groups, which confer exceptional thermal stability and chemical inertness. Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research and industry highlight its versatility and importance.
Propiedades
Fórmula molecular |
C6H5F9O2 |
|---|---|
Peso molecular |
280.09 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxymethoxy)propane |
InChI |
InChI=1S/C6H5F9O2/c7-4(8,9)1-16-2-17-3(5(10,11)12)6(13,14)15/h3H,1-2H2 |
Clave InChI |
UZENWHWFOXPOBD-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)OCOC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


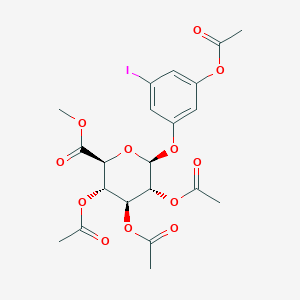


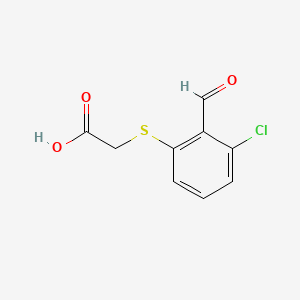
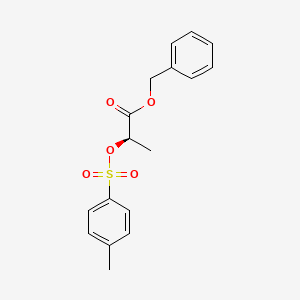
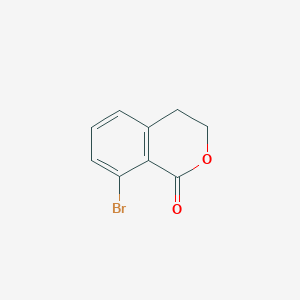
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)

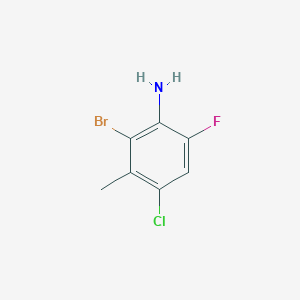
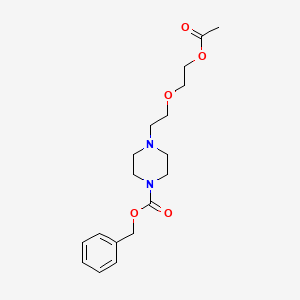
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
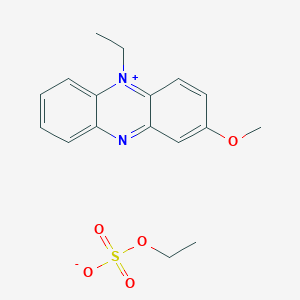

![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
